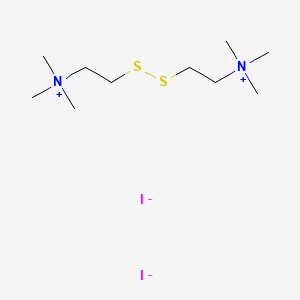

2,2'-disulfanediylbis(N,N,N-trimethylethan-1-aminium) iodide

Description

2,2'-Disulfanediylbis(N,N,N-trimethylethan-1-aminium) iodide (CAS 15196-10-8), also known as succinyldithiocholine, is a quaternary ammonium compound featuring a disulfide (-S-S-) bridge linked to a succinyl group (1,4-dioxobutane diyl) . Structurally, it consists of two trimethylammonium ethyl groups connected via a disulfide bond and esterified with a succinic acid backbone. This compound is notable for its role in biochemical studies, particularly as a substrate or analog for enzymes like cholinesterases, given its structural similarity to acetylcholine . Its iodide counterion enhances solubility in polar solvents, while the disulfide bond confers redox sensitivity, enabling applications in controlled-release systems or redox-responsive materials.

Properties

IUPAC Name |

trimethyl-[2-[2-(trimethylazaniumyl)ethyldisulfanyl]ethyl]azanium;diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N2S2.2HI/c1-11(2,3)7-9-13-14-10-8-12(4,5)6;;/h7-10H2,1-6H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUUVZIZWCSTOD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCSSCC[N+](C)(C)C.[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26I2N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60909287 | |

| Record name | 2,2'-Disulfanediylbis(N,N,N-trimethylethan-1-aminium) diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10498-85-8 | |

| Record name | Disulfide thiocholine diiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010498858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Disulfanediylbis(N,N,N-trimethylethan-1-aminium) diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-disulfanediylbis(N,N,N-trimethylethan-1-aminium) iodide typically involves the reaction of N,N,N-trimethylethan-1-aminium iodide with a disulfide-containing reagent. One common method is the oxidation of N,N,N-trimethylethan-1-aminium iodide in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction conditions usually involve mild temperatures and aqueous solvents to facilitate the formation of the disulfide bond.

Industrial Production Methods

Industrial production of 2,2’-disulfanediylbis(N,N,N-trimethylethan-1-aminium) iodide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-Disulfanediylbis(N,N,N-trimethylethan-1-aminium) iodide undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acid derivatives.

Reduction: The disulfide bond can be reduced to form thiol groups.

Substitution: The iodide ions can be substituted with other anions through ion exchange reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.

Reduction: Reducing agents such as dithiothreitol or sodium borohydride.

Substitution: Ion exchange resins or other anionic reagents.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Thiol-containing compounds.

Substitution: Compounds with different anions replacing the iodide ions.

Scientific Research Applications

2,2’-Disulfanediylbis(N,N,N-trimethylethan-1-aminium) iodide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other quaternary ammonium compounds.

Biology: Employed in the study of disulfide bond formation and reduction in proteins and peptides.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the formulation of disinfectants and antiseptics due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of 2,2’-disulfanediylbis(N,N,N-trimethylethan-1-aminium) iodide involves its interaction with biological molecules through its quaternary ammonium groups and disulfide bond. The compound can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, the disulfide bond can undergo redox reactions, influencing the redox state of biological systems and affecting protein function.

Comparison with Similar Compounds

Structural and Functional Analogues

2,2'-Disulfanediylbis(N-methylethan-1-amine) Dihydrochloride (CAS 15788-33-7)

- Structure : Similar disulfide core but with methyl-substituted amines (C6H18Cl2N2S2) and dihydrochloride counterions .

- Key Differences :

2-(Acetylthio)-N,N,N-trimethylethan-1-aminium Iodide (CAS 20196-21-8)

- Structure : Contains an acetylthio (-S-Ac) group instead of a disulfide bridge .

- Key Differences :

- The acetylthio group can hydrolyze to yield free thiols, making it a precursor for sulfhydryl-containing compounds.

- Lacks redox activity compared to disulfides.

- Applications: Thiol-protecting agent in organic synthesis.

N-(2-Chloroethyl)-N,N-diethylpropan-1-aminium Iodide

- Structure : Chloroethyl and diethyl substituents with an iodide counterion .

- Used as an analytical standard or in drug delivery systems requiring controlled alkylation .

Physicochemical Properties

Biological Activity

2,2'-disulfanediylbis(N,N,N-trimethylethan-1-aminium) iodide, a quaternary ammonium compound, has garnered attention for its potential biological activities. This compound is characterized by its unique disulfide bond and quaternary ammonium structure, which contribute to its interactions with biological systems. This article explores the synthesis, chemical properties, biological mechanisms, and applications of this compound based on diverse research findings.

The synthesis of this compound typically involves the reaction of N,N,N-trimethylethan-1-aminium iodide with disulfide-containing reagents. Common methods include:

- Oxidation : Using agents like hydrogen peroxide or iodine to form the disulfide bond.

- Reduction : Reduction reactions can convert the disulfide bond into thiol groups.

- Substitution : The iodide ions can be replaced with other anions through ion exchange reactions.

The molecular formula is with a molecular weight of 492.3 g/mol .

The biological activity of this compound is primarily attributed to its ability to disrupt microbial cell membranes and influence redox states in biological systems. The quaternary ammonium groups interact with cell membranes, leading to cell lysis and death. Additionally, the disulfide bond can participate in redox reactions that affect protein function and stability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its potential use in:

- Disinfectants : The compound's ability to disrupt microbial membranes makes it suitable for formulating disinfectants and antiseptics.

- Antimicrobial Agents : Studies have shown efficacy against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

Case Studies

Several studies have explored the biological applications of this compound:

- Study on Antibacterial Activity : A study demonstrated that this compound exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of conventional antibiotics.

- Protein Interaction Studies : Investigations into the compound's interaction with proteins revealed that it could effectively reduce disulfide bonds in proteins, influencing their folding and stability. This property is particularly relevant in biochemistry and molecular biology research.

Applications

The compound has diverse applications across various fields:

- Chemical Research : Used as a reagent in organic synthesis and as a precursor for other quaternary ammonium compounds.

- Biological Research : Employed to study disulfide bond formation and reduction in proteins and peptides.

- Medicine : Investigated for drug delivery systems due to its ability to encapsulate drugs within its structure.

- Industrial Use : Utilized in formulating antiseptics and disinfectants due to its antimicrobial properties .

Q & A

Q. How can researchers optimize the synthesis yield of 2,2'-disulfanediylbis(N,N,N-trimethylethan-1-aminium) iodide, and what factors influence reaction efficiency?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For quaternary ammonium salts, key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance ionic interactions.

- Temperature control : Elevated temperatures (e.g., 80–100°C) improve reaction rates but may degrade thermally sensitive intermediates .

- Stoichiometry : Excess alkylating agents (e.g., iodomethane) ensure complete quaternization of amine precursors.

- Purification : Recrystallization from ethanol/water mixtures removes unreacted starting materials. Example: A related iodide salt achieved 44% yield via slow addition of iodopropane to 2-chloro-N,N-dimethylethanamine under reflux .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer: Use a multi-technique approach:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify quaternary ammonium groups (e.g., δ 3.17 ppm for N-methyl protons) and disulfide bridges (absence of S-H signals) .

- IR spectroscopy : Confirm S-S stretching (480–510 cm⁻¹) and quaternary ammonium C-N vibrations (1480–1500 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Detect molecular ion peaks (e.g., [M-I]<sup>+</sup>) and fragmentation patterns to validate the structure. Table: Example spectral data for analogous compounds:

| Technique | Key Peaks/Patterns | Reference |

|---|---|---|

| <sup>1</sup>H NMR | δ 3.17 ppm (N-CH3) | |

| IR | 1483 cm⁻¹ (C-N stretch) | |

| ESI-MS | m/z 150.1 ([M-I]<sup>+</sup>) |

Q. How should researchers address the compound’s hygroscopicity during storage and handling?

Methodological Answer:

- Storage : Use airtight containers with desiccants (e.g., silica gel) under inert gas (N2 or Ar) to prevent moisture absorption.

- Handling : Perform weighing and transfer in a glovebox or dry room (humidity <10%).

- Stability testing : Monitor decomposition via TGA/DSC to establish safe temperature thresholds (e.g., avoid >200°C) .

Advanced Research Questions

Q. What mechanistic insights can guide the design of derivatives with enhanced biological activity (e.g., antimicrobial)?

Methodological Answer:

- Structure-activity relationship (SAR) : Modify the disulfide bridge length or substitute iodine with other halogens (e.g., Br) to alter lipophilicity and membrane penetration .

- Theoretical modeling : Use DFT calculations to predict charge distribution and binding affinity to microbial targets (e.g., cytochrome P450 enzymes).

- In vitro assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC protocols, correlating results with logP values .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) be resolved?

Methodological Answer:

- Cross-validation : Combine NMR with X-ray crystallography (if crystals are obtainable) to confirm spatial arrangements.

- Dynamic effects : Consider restricted rotation around disulfide bonds or solvent-induced conformational changes in NMR analysis .

- Advanced simulations : Perform MD simulations to model solvent-solute interactions and predict splitting patterns .

Q. What methodologies integrate this compound into supramolecular systems (e.g., ion channels or coordination polymers)?

Methodological Answer:

- Ligand design : Exploit the disulfide’s redox activity for stimuli-responsive assemblies. Pair with transition metals (e.g., Cu(I)) to form coordination networks .

- Self-assembly protocols : Use solvent diffusion (e.g., layering ethanol over aqueous metal solutions) to grow crystalline frameworks.

- Characterization : Analyze topology via SC-XRD and porosity via BET surface area measurements .

Q. How can researchers reconcile discrepancies in stability data across different experimental conditions?

Methodological Answer:

- Controlled studies : Systematically vary humidity, temperature, and light exposure while monitoring degradation via HPLC-MS.

- Statistical analysis : Apply ANOVA to identify significant factors (e.g., humidity contributes 70% to variance in decomposition rates) .

- Kinetic modeling : Use Arrhenius equations to predict shelf-life under accelerated storage conditions .

Methodological Frameworks

Q. What conceptual frameworks link this compound’s properties to broader theories (e.g., ionic liquid chemistry)?

Methodological Answer:

- Theoretical grounding : Frame research within the "designer solvent" paradigm, emphasizing tunable polarity and low volatility for green chemistry applications .

- Hypothesis-driven design : Propose that increased alkyl chain length enhances micelle formation, tested via DLS and TEM .

Q. How can mixed-method approaches (e.g., surveys + trace data) enhance toxicity studies?

Methodological Answer:

- Data triangulation : Combine LC-MS/MS toxicity assays with ecotoxicity surveys (e.g., algal growth inhibition) to validate environmental impact .

- Ethical frameworks : Align with OECD guidelines for in vitro testing to ensure reproducibility and regulatory compliance .

Safety and Compliance

Q. What protocols ensure safe handling in compliance with OECD/GHS standards?

Methodological Answer:

- Risk assessment : Refer to SDS data for acute toxicity (e.g., LD50) and implement fume hood use for aerosol prevention .

- Waste disposal : Neutralize iodide residues with Na2S2O3 before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.